1-Methyl-4-(1-naphthyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1-naphthyl)-piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a naphthyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-(1-naphthyl)-piperazine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with 1-methylpiperazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(1-naphthyl)-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthyl ring or piperazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines.
Scientific Research Applications
1-Methyl-4-(1-naphthyl)-piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-naphthyl)-piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenylpiperazine: Similar structure but with a phenyl group instead of a naphthyl group.
1-Methyl-4-(2-naphthyl)-piperazine: Similar structure but with the naphthyl group attached at a different position.
1-Methyl-4-(1-anthracenyl)-piperazine: Similar structure but with an anthracenyl group.
Uniqueness
1-Methyl-4-(1-naphthyl)-piperazine is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
57536-88-6 |
---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-methyl-4-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C15H18N2/c1-16-9-11-17(12-10-16)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3 |
InChI Key |
SYXNTCBGZZXTBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.